molecular formula C11H13Cl2N2O7P B14392827 Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate CAS No. 89822-80-0

Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate

Cat. No.: B14392827
CAS No.: 89822-80-0
M. Wt: 387.11 g/mol
InChI Key: QOTZHJXICGZGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate typically involves the reaction of 2-chloroethyl phosphonic acid with 2,6-dinitrobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles.

    Reduction: The nitro groups can be reduced to amines.

    Oxidation: The phosphonate group can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate exerts its effects involves its interaction with nucleophiles and electrophiles. The chloroethyl groups can form covalent bonds with nucleophilic sites, while the dinitrophenyl group can participate in electron transfer reactions. These interactions can affect various molecular targets and pathways, leading to changes in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl) methylphosphonate
  • Bis(2-chloroethyl) ether
  • Disulfide, bis(2-chloroethyl)

Uniqueness

Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate is unique due to the presence of both chloroethyl and dinitrophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry set it apart from similar compounds.

Properties

CAS No.

89822-80-0

Molecular Formula

C11H13Cl2N2O7P

Molecular Weight

387.11 g/mol

IUPAC Name

2-[bis(2-chloroethoxy)phosphorylmethyl]-1,3-dinitrobenzene

InChI

InChI=1S/C11H13Cl2N2O7P/c12-4-6-21-23(20,22-7-5-13)8-9-10(14(16)17)2-1-3-11(9)15(18)19/h1-3H,4-8H2

InChI Key

QOTZHJXICGZGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CP(=O)(OCCCl)OCCCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.